molecular formula C15H12ClN3O5 B12472560 N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide

N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide

Cat. No.: B12472560
M. Wt: 349.72 g/mol
InChI Key: RCLBDEDIXBTJMQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C15H12ClN3O4 This compound is characterized by the presence of a chloro group, an acetamido group, a hydroxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of a chloro group, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The addition of a hydroxy group, which can be carried out using reagents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-chloro-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O5/c1-8(20)17-10-3-2-4-11(7-10)18-15(22)12-5-9(16)6-13(14(12)21)19(23)24/h2-7,21H,1H3,(H,17,20)(H,18,22)

InChI Key

RCLBDEDIXBTJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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